molecular formula C18H20FN3O3 B2381355 2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2097894-25-0

2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2381355
CAS No.: 2097894-25-0
M. Wt: 345.374
InChI Key: PMZVILRTBHBNKP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic small molecule research compound designed for investigating novel therapeutic targets in oncology, particularly for studying kinase inhibition pathways and apoptosis mechanisms in malignant cells. This hybrid structure incorporates both fluorophenoxy and pyrimidine-oxypiperidine motifs, similar to pharmacophores found in established anticancer agents, making it particularly valuable for structure-activity relationship studies in experimental therapeutics . The compound's molecular architecture suggests potential as a protein kinase inhibitor, with the pyrimidine moiety capable of engaging in critical hydrogen bonding within enzyme active sites, while the fluorinated aromatic system may enhance membrane permeability and metabolic stability. Researchers can utilize this compound to probe cellular signaling pathways in leukemia and solid tumor models, with particular relevance to tyrosine kinase-related malignancies . The strategic incorporation of the fluorine atom at the ortho position of the phenoxy ring may influence the compound's electronic properties and receptor binding affinity, potentially leading to enhanced pharmacological activity based on established structure-activity relationship principles observed in related chemical series . This reagent enables sophisticated molecular pharmacology applications including target validation, enzyme inhibition assays, cellular proliferation studies, and mechanism-of-action research for anticancer drug discovery programs. The compound represents a valuable chemical tool for academic and pharmaceutical researchers exploring novel interventions in oncology, specifically for developing targeted therapies against treatment-resistant cancers. All studies must be conducted in compliance with relevant laboratory safety regulations and ethical guidelines for research use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-13-20-9-6-17(21-13)25-14-7-10-22(11-8-14)18(23)12-24-16-5-3-2-4-15(16)19/h2-6,9,14H,7-8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZVILRTBHBNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyrimidinyl group, and the introduction of the fluorophenoxy moiety. Common reagents and conditions used in these steps may include:

    Formation of Piperidine Ring: Cyclization reactions using amines and aldehydes or ketones.

    Attachment of Pyrimidinyl Group: Nucleophilic substitution reactions using pyrimidinyl halides.

    Introduction of Fluorophenoxy Moiety: Etherification reactions using fluorophenols and alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Conversion to corresponding alcohols or amines.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents like chlorine or bromine, nitrating agents like nitric acid, or sulfonating agents like sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Overview

2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound classified as a piperidine derivative. This compound has attracted attention in various fields of research due to its potential pharmacological properties, particularly its interactions with biological targets. The following sections detail its applications in scientific research, including chemistry, biology, and medicine.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

This compound is utilized as a probe to study biological pathways and interactions. It can modulate the activity of specific molecular targets such as enzymes or receptors, leading to various biological effects. For instance:

  • Enzyme Inhibition : In vitro assays have demonstrated that this compound inhibits enzyme activity in a concentration-dependent manner, suggesting potential utility in drug development targeting metabolic pathways.
  • Receptor Binding : Binding affinity studies have shown significant interaction with dopamine receptors, indicating its potential role in neuropharmacology.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Preliminary studies suggest it may exhibit:

  • Antagonistic Effects : It may act as an antagonist at certain receptors, influencing neurotransmitter systems.
  • Inhibitory Activity : It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could have therapeutic implications in conditions like cancer or metabolic disorders.

Inhibition Studies

Research has demonstrated that this compound can inhibit enzyme activity effectively in vitro. This suggests its potential use in developing drugs targeting metabolic pathways.

Receptor Binding Assays

Studies investigating the binding affinity of this compound to dopamine receptors indicate significant interactions that could lead to new insights into neuropharmacology and potential treatments for neurological disorders.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / Identifier Key Structural Differences Biological/Physicochemical Implications Reference
1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]quinazolin-7-yl}oxy)methyl]piperidin-1-yl}-4-(2-nitroimidazol-1-yl)butyl-1-one (16c) Nitroimidazole group instead of 2-methylpyrimidin-4-yloxy; quinazoline core Enhanced DNA-targeting potential (e.g., radiosensitization) due to nitroimidazole; higher molecular weight (~656 Da) may affect bioavailability .
2-(2-Fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone Triazolo[4,5-d]pyrimidin-7-yl group; piperazine instead of piperidine Improved metabolic stability due to triazole ring; altered kinase selectivity due to planar heterocycle .
(2-Fluoro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Pyrazolo[3,4-d]pyrimidin-4-yloxy group; methanesulfonylphenyl substituent Enhanced solubility due to sulfonyl group; potential for COX-2 or kinase inhibition .
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 4-Fluorophenyl group instead of 2-fluorophenoxy Reduced steric hindrance; possible differences in receptor binding affinity .
4-Acetyl-2-methylpyrimidine Simplified structure lacking piperidine and phenoxy groups Primarily used as a flavoring agent; minimal pharmacological relevance .

Key Research Findings

Structural and Physicochemical Properties

  • Stability: NMR studies on analogs like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone reveal that substituents near the ethanone moiety influence isomerization rates. The 2-fluorophenoxy group in the target compound may stabilize conformational isomers, reducing metabolic degradation .

Biological Activity

Overview

2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered interest due to its potential pharmacological properties, particularly its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The compound's IUPAC name is 2-(2-fluorophenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone, and it has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H20FN3O3
Molecular Weight357.4 g/mol
CAS Number2034306-27-7
InChI KeyPMZVILRTBHBNKP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization reactions using amines and aldehydes or ketones.
  • Attachment of Pyrimidinyl Group : Nucleophilic substitution reactions using pyrimidinyl halides.
  • Introduction of Fluorophenoxy Moiety : Etherification reactions using fluorophenols and alkyl halides.

These methods ensure high yields and purity, which are crucial for biological testing.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific molecular targets. The fluorophenoxy group enhances binding affinity to receptors, while the piperidinylmethyl group influences pharmacokinetics .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antagonistic Effects : It may act as an antagonist at certain receptors, potentially influencing neurotransmitter systems.
  • Inhibitory Activity : Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications in conditions like cancer or metabolic disorders.

Case Studies

  • Inhibition Studies : In vitro assays demonstrated that this compound inhibited enzyme activity in a concentration-dependent manner, suggesting potential utility in drug development targeting metabolic pathways .
  • Receptor Binding Assays : Binding affinity studies showed significant interaction with dopamine receptors, indicating its potential role in neuropharmacology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameKey Differences
2-(2-Fluorophenoxy)-1-(4-piperidinyl)ethanoneLacks the pyrimidinyl group
2-(2-Fluorophenoxy)-1-(4-((2-chloropyrimidin-4-yl)oxy)piperidin-1-yl)ethanoneContains a chloropyrimidinyl group instead

The presence of both the fluorophenoxy and methylpyrimidinyl groups in this compound may confer specific pharmacological properties not observed in similar compounds.

Q & A

Basic: What synthetic challenges are encountered in preparing 2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, and how are they addressed?

Methodological Answer:
The synthesis involves multi-step reactions, including fluorophenoxy group coupling, piperidine functionalization, and pyrimidine ring formation. Key challenges include:

  • Regioselectivity : Ensuring correct substitution on the piperidine ring (e.g., avoiding N- vs. O-alkylation). Use of protecting groups (e.g., Boc for amines) and controlled reaction temperatures (0–5°C for sensitive intermediates) improves selectivity .
  • Purification : The compound’s lipophilicity (suggested by fluorine and aromatic rings) complicates crystallization. Reverse-phase HPLC or silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) is recommended .
  • Yield Optimization : Low yields in coupling steps (e.g., etherification) are mitigated by catalysts like K₂CO₃ in DMF or phase-transfer agents .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:
SAR studies require systematic structural modifications and parallel biological testing:

  • Core Modifications : Vary substituents on the pyrimidine (e.g., replace 2-methyl with ethyl) or piperidine (e.g., introduce sp³-hybridized carbons) to assess steric/electronic effects .
  • Functional Group Swaps : Replace the fluorophenoxy group with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to modulate receptor binding .
  • Biological Assays : Test modified analogs against target enzymes (e.g., kinases) via fluorescence polarization assays or cellular models (e.g., cancer cell lines) to quantify IC₅₀ values .
  • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate structural changes with activity trends .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine substitution pattern) and detects impurities. For example, aromatic protons in the 6.5–8.5 ppm range validate fluorophenoxy attachment .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (expected ~345.4 g/mol) and detects isotopic patterns (e.g., chlorine adducts) .
  • HPLC-PDA : Purity >95% is verified using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or divergent structural analogs. Strategies include:

  • Standardized Assay Protocols : Adopt consensus methods (e.g., CellTiter-Glo® for cytotoxicity) to minimize inter-lab variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to identify trends .
  • Counter-Screening : Test the compound against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .
  • Structural Validation : Confirm batch-to-batch consistency via XRD or 2D NMR to ensure activity differences are not artifactual .

Basic: What in vitro models are suitable for initial pharmacological profiling of this compound?

Methodological Answer:

  • Enzyme Inhibition : Use recombinant kinases (e.g., EGFR, PI3K) in fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition .
  • Cell Viability : Screen against cancer lines (e.g., MCF-7, HeLa) using resazurin reduction assays to assess cytotoxicity .
  • Membrane Permeability : Perform Caco-2 monolayer assays to predict oral bioavailability. A Papp >1×10⁻⁶ cm/s suggests favorable absorption .

Advanced: What experimental designs are recommended for in vivo efficacy and toxicity studies?

Methodological Answer:

  • Dose Escalation : Use a 3+3 design in rodent models to determine maximum tolerated dose (MTD) and dose-limiting toxicities .
  • Pharmacokinetics : Conduct IV/PO dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis to calculate AUC, t½, and clearance .
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues post-treatment to identify off-target gene expression changes .
  • Behavioral Models : For CNS targets, use forced swim tests (depression) or Morris water maze (cognitive effects) .

Basic: How can researchers address the lack of physicochemical data (e.g., logP, solubility) for this compound?

Methodological Answer:

  • Computational Prediction : Use tools like MarvinSketch (ChemAxon) to estimate logP (predicted ~3.2) and pKa (basic piperidine N: ~8.5) .
  • Experimental Measurement : Determine solubility via shake-flask method (e.g., in PBS pH 7.4) and logP via HPLC retention time correlation .
  • Thermal Analysis : DSC/TGA identifies melting points (if crystalline) and decomposition thresholds for storage stability .

Advanced: What strategies elucidate the compound’s mechanism of action when target receptors are unknown?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable analog to identify binding proteins in cell lysates .
  • CRISPR Screening : Perform genome-wide knockout screens in sensitive cell lines to pinpoint synthetic lethal genes .
  • Pathway Analysis : Integrate phosphoproteomics (e.g., LC-MS/MS) and transcriptomics (RNA-seq) to map affected signaling networks .

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